1-ethyl-N-(2-fluorophenyl)piperidin-4-amine
Description
1-Ethyl-N-(2-fluorophenyl)piperidin-4-amine is a chemical compound with the molecular formula C13H19FN2. It is known for its unique structure, which includes a piperidine ring substituted with an ethyl group and a fluorophenyl group.
Properties
IUPAC Name |
1-ethyl-N-(2-fluorophenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-2-16-9-7-11(8-10-16)15-13-6-4-3-5-12(13)14/h3-6,11,15H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDKAPWBGLJUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine typically involves the reaction of 2-fluoroaniline with 1-ethylpiperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine group undergoes alkylation under nucleophilic conditions. A study demonstrated N-alkylation using K
CO
in acetonitrile with substituted aminopiperidine derivatives, yielding products in 19–69% depending on the substrate . For example:
-
Reaction of the parent compound with 1-(4-aminopiperidin-1-yl)-3-phenylpropan-2-ol produced derivatives with moderate yields.
| Reagent | Conditions | Yield | Product |
|---|---|---|---|
| 1-(4-aminopiperidin-1-yl)-3-phenylpropan-2-ol | K | ||
| CO | |||
| , CH | |||
| CN, reflux | 69% | Alkylated piperidine derivative |
Oxidation Reactions
The sulfide moiety in related compounds can be oxidized to sulfoxides. For instance, treatment with H
O
in acetic acid and methanol at room temperature converted a sulfide intermediate to its sulfoxide analogue in 45% yield . This suggests potential for analogous oxidation pathways in fluorophenyl-substituted piperidines.
| Reagent | Conditions | Yield | Product |
|---|---|---|---|
| H | |||
| O |
text| AcOH/MeOH, rt, 12 h | 45% | Sulfoxide derivative |
Reductive Amination
Reductive amination using cyclopropanecarbaldehyde and NaBH(OAc)
in dichloromethane (DCM) has been employed to modify the piperidine scaffold. This method achieved 64% yield for a cyclopropane-substituted analogue .
| Reagent | Conditions | Yield | Product |
|---|---|---|---|
| Cyclopropanecarbaldehyde | NaBH(OAc) | ||
| , DCM, rt | 64% | Cyclopropane-functionalized derivative |
Amidation and Carbamate Formation
Amidation reactions using pivalic acid or cyclopropanecarboxylic acid with EDC/HOBt/DIPEA in DCM achieved 98% yields for carbamate intermediates . These intermediates are precursors for further functionalization.
| Reagent | Conditions | Yield | Product |
|---|---|---|---|
| Pivalic acid, EDC, HOBt | DCM, DIPEA, rt | 98% | Tert-butyl carbamate derivative |
Structural Modifications and SAR Insights
-
Fluorophenyl Substitution : The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution potential, though direct experimental data on halogen replacement in this compound remains underexplored.
-
Piperidine Ring Stability : The ethyl group at the piperidine nitrogen reduces ring strain, improving stability during reactions involving strong acids or bases .
Comparative Reaction Efficiency
The table below summarizes key reaction efficiencies for related piperidine derivatives:
Mechanistic Considerations
Scientific Research Applications
Medicinal Chemistry
1-ethyl-N-(2-fluorophenyl)piperidin-4-amine has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study on related compounds showed promising antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting that this compound may also possess similar effects due to structural similarities with other effective piperidine derivatives.
- Anticancer Potential : Piperidine derivatives have been explored for their anticancer properties. Studies indicate that compounds similar to this compound can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
- Enzyme Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, relevant in treating neurodegenerative diseases such as Alzheimer's disease. Inhibitors of acetylcholinesterase can enhance cholinergic transmission, potentially alleviating cognitive deficits associated with these conditions.
Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced biological activity or novel properties.
Case Study 1: Antitumor Effects
In vitro studies demonstrated that this compound significantly inhibited the proliferation of specific cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties. It was particularly effective against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
Data Tables
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
1-Ethyl-N-(2-fluorophenyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-ethyl-N-(2-chlorophenyl)piperidin-4-amine: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical reactivity and biological activity.
1-ethyl-N-(2-bromophenyl)piperidin-4-amine:
1-ethyl-N-(2-methylphenyl)piperidin-4-amine: The presence of a methyl group instead of a halogen can significantly change the compound’s lipophilicity and metabolic stability.
These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.
Biological Activity
1-Ethyl-N-(2-fluorophenyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
The synthesis of this compound typically involves the reaction of 2-fluoroaniline with 1-ethylpiperidin-4-one. The reaction is facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride, which help form the desired amine product.
Synthetic Route Overview:
- Starting Materials: 2-Fluoroaniline, 1-Ethylpiperidin-4-one
- Reagents: Sodium borohydride or lithium aluminum hydride
- Conditions: Specific temperature and pressure settings optimized for yield
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can range significantly, showcasing their potential as antimicrobial agents.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Similar Compound A | 0.22 | E. coli |
| Similar Compound B | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Key Findings:
- Cell Lines Tested: FaDu (hypopharyngeal tumor cells)
- Reference Drug: Bleomycin
- Results: Enhanced cytotoxicity compared to the reference drug
The biological activity of this compound is attributed to its interaction with specific molecular targets, including receptors and enzymes involved in cellular signaling pathways. The compound may modulate neurotransmitter systems, particularly those related to dopamine and serotonin transporters, which are critical in various neuropharmacological contexts.
Case Studies and Research Findings
- In Vitro Studies : A series of derivatives were synthesized and tested for antimicrobial activity. The most active compounds showed MIC values as low as 0.22 µg/mL against pathogenic isolates, indicating strong bactericidal effects .
- Cancer Research : In a comparative study involving various piperidine derivatives, this compound exhibited superior apoptotic induction in cancer models compared to traditional chemotherapeutics .
- Neuropharmacological Effects : Research focusing on the binding affinities of similar compounds at dopamine transporters revealed promising results that suggest potential applications in treating disorders like depression and schizophrenia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
